molecular formula C16H15N5O7S2 B193813 Suprax CAS No. 97164-56-2

Suprax

Cat. No. B193813
CAS RN: 97164-56-2
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-VINNURBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suprax, also known as cefixime, is a cephalosporin antibiotic. It works by fighting bacteria in your body and is used to treat many different types of infections caused by bacteria . It is available for oral administration in various forms such as film-coated tablets, capsules, and oral suspension .


Synthesis Analysis

Cefixime, the active ingredient in Suprax, inhibits cell-wall synthesis, providing bactericidal action. It is highly stable in the presence of beta-lactamase enzymes .


Molecular Structure Analysis

The molecular formula of cefixime is C16H15N5O7S2. It is a semisynthetic, cephalosporin antibiotic for oral administration .


Chemical Reactions Analysis

Cefixime, the active ingredient in Suprax, is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs). This in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Scientific Research Applications

  • Treatment of Otitis Media and Respiratory Infections : Cefixime (Suprax) has been shown effective against many gram-positive and gram-negative organisms. It is specifically used for treating otitis media, lower respiratory infection, and uncomplicated urinary infection, particularly when the causative organism is suspected to be resistant to other commonly used antibiotics, or where treatment failure carries significant risk (Drug and Therapeutics Bulletin, 1991).

  • Effectiveness Against Streptococcus pneumoniae : Cefixime has been compared with ampicillin for treating S. pneumoniae in otitis media using chinchillas as an animal model. The study supported the daily administration of cefixime as an effective treatment option due to its extended half-life and broad antibiotic spectrum (Magit et al., 1994).

  • Bioequivalence Studies : Various studies have investigated the bioequivalence of different formulations of cefixime. For instance, a study comparing Acacime® and Suprax® found both products to be comparable in efficacy and safety, thus considered bioequivalent (Al-Shathar & Aziz, 2018). Another comparative bioavailability study found Winex suspension to be bioequivalent to Suprax suspension (Asiri et al., 2005).

  • Pharmacokinetic Parameter Studies : The determination of cefixime concentrations in plasma, using methods like high-performance liquid chromatography, aids in studying the pharmacokinetics and bioequivalence of different cefixime brands (Pisarev et al., 2009).

Safety And Hazards

Suprax may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, jaundice (yellowing of the skin or eyes), pale or yellowed skin, dark colored urine, confusion or weakness, a seizure (convulsions), low blood cell counts, kidney problems, or severe skin reaction . It is contraindicated in patients with known allergy to cefixime or other cephalosporins .

properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-VINNURBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefixime anhydrous, (E)-

CAS RN

97164-56-2, 79350-37-1
Record name Cefixime anhydrous, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFIXIME ANHYDROUS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suprax
Reactant of Route 2
Suprax
Reactant of Route 3
Suprax
Reactant of Route 4
Suprax
Reactant of Route 5
Suprax
Reactant of Route 6
Suprax

Citations

For This Compound
1,610
Citations
YA Asiri, MS Al-Said, KI Al-Khamis… - … journal of clinical …, 2005 - researchgate.net
This investigation was carried out to evaluate the bioavailability of a new suspension formulation ofcefixime (100 mg/5 ml), Winex, relative to the reference product, Suprax (100 mg/5 ml…
Number of citations: 16 www.researchgate.net
MEM Hassouna, MA Mohamed - Glob J Oto, 2018 - researchgate.net
Dissolution testing is an in vitro technique of great importance in formulation and development of all solid oral dosage forms and is used in all phases of development for product release …
Number of citations: 6 www.researchgate.net
DH Choi, JP Burm - Biomolecules & Therapeutics, 2007 - Citeseer
Cefixime is an orally absorbed cephalosporin with a broad spectrum of activity against Gram-negative bacteria and is highly resistant to beta-lactamase degradation. The purpose of the …
Number of citations: 2 citeseerx.ist.psu.edu
U Geyer, A Hellwig, MC Hübner - Polymer Optics and Molded …, 2022 - spiedigitallibrary.org
… Compared to soda-lime glasses, borosilicate glasses as our Suprax® are the first choice, as … We expect that Suprax® light guides are the best solution for high power LED front lights. …
Number of citations: 3 www.spiedigitallibrary.org
AI Al-Shathar, SH Aziz - Al Mustansiriyah Journal of Pharmaceutical …, 2017 - iasj.net
… the Acacime® in the first dosing period and Suprax® in the second dosing period, while participants who had the R sequence, received Suprax® in the first dosing period and Acacime…
Number of citations: 4 www.iasj.net
TA AL-SANDOOK, SM SAKA, RM BASHEER - Al-Rafidain Dental Journal, 2002 - iasj.net
… RESULTS This study designed to evaluate the efficacy of Suprax (cefixime as trihydrate), Clarithromycin antibiotics and Ibuprofen anti-inflammatory on the postoperative swelling …
Number of citations: 10 www.iasj.net
EJ Jeong, WK Kang, KI Kwon - Journal of Pharmaceutical …, 1999 - koreascience.kr
Bioequivalence of two cefixime capsules, test drug ($ Cepirin^ R $ capsule: Cheiljedang Corp.) and reference drug ($ Suprax^ R $ capsule: Dong A Pharm. Com.), was evaluated …
Number of citations: 0 koreascience.kr
H El-Hakim, F Ahsan, LC Wills - Ear, nose & throat journal, 2000 - journals.sagepub.com
… SUPRAX is generally effeetive in the eradieation of S.pyogenesfromthe nasopharynx; however, data establishingthe effieaey of SUPRAX in the subsequent preventionof rheumatie …
Number of citations: 21 journals.sagepub.com
MF Sheridan, HH Hetherington… - Ear, nose & throat …, 1999 - journals.sagepub.com
… Appropriate cultures and susceptibility studies shouid be performed to determine the causative organism and its susceptibility to SUPRAX; however, therapy may bestarted …
Number of citations: 38 journals.sagepub.com
N Bukhari, AA Al-Warthan, SM Wabaidur… - Sensor …, 2010 - ingentaconnect.com
… CEF in pharmaceutical formulations (Cefix and Suprax tablets) and biological fluids (human … Suprax, the average% recovery of CEF was 100.4 and 101.6, whereas the Cefix and Suprax …
Number of citations: 26 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.